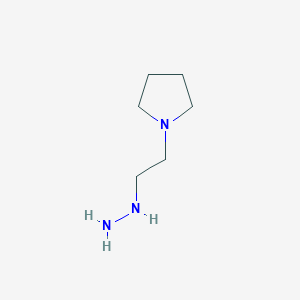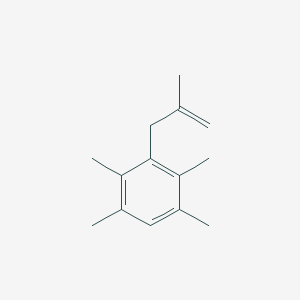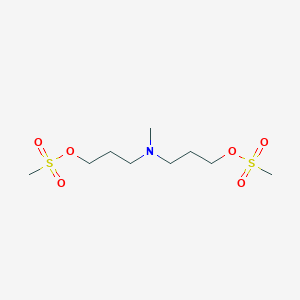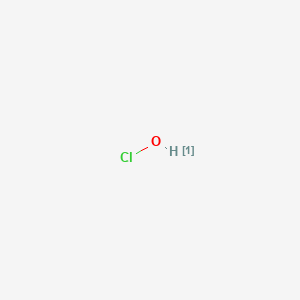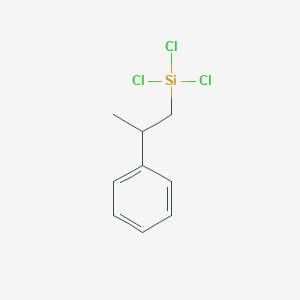
Trichloro(2-phenylpropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(2-phenylpropyl)silane: is an organosilicon compound with the molecular formula C9H11Cl3Si . It is a colorless to almost colorless clear liquid that is sensitive to moisture. This compound is used in various industrial and research applications due to its reactivity and ability to form self-assembled monolayers on surfaces.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(2-phenylpropyl)silane can be synthesized through the reaction of 2-phenylpropylmagnesium bromide with silicon tetrachloride . The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the product. The general reaction is as follows:
C9H11MgBr+SiCl4→C9H11SiCl3+MgBrCl
Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of 2-phenylpropylsilane . This method involves the reaction of 2-phenylpropylsilane with chlorine gas in the presence of a catalyst, typically at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Trichloro(2-phenylpropyl)silane undergoes hydrolysis in the presence of water, forming and hydrochloric acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Reduction: The compound can be reduced to using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Alkoxides, amines, or other nucleophiles in anhydrous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Hydrolysis: 2-phenylpropylsilanetriol and hydrochloric acid.
Substitution: Various substituted silanes depending on the nucleophile used.
Reduction: 2-phenylpropylsilane.
Scientific Research Applications
Chemistry: Trichloro(2-phenylpropyl)silane is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the formation of self-assembled monolayers on silicon surfaces, which are useful in surface modification and nanotechnology.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems due to its ability to form stable coatings.
Industry: Industrially, this compound is used in the production of silicone resins, adhesives, and coatings. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of high-performance materials.
Mechanism of Action
The primary mechanism of action of trichloro(2-phenylpropyl)silane involves its reactivity with nucleophiles. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. This reactivity is exploited in various applications, including surface modification and the synthesis of organosilicon compounds.
Comparison with Similar Compounds
- Trichlorosilane (HSiCl3)
- Methyltrichlorosilane (CH3SiCl3)
- Phenyltrichlorosilane (C6H5SiCl3)
Comparison: Trichloro(2-phenylpropyl)silane is unique due to the presence of the 2-phenylpropyl group, which imparts distinct chemical properties compared to other trichlorosilanes. For example, phenyltrichlorosilane has a simpler aromatic group, while methyltrichlorosilane has a smaller alkyl group. The 2-phenylpropyl group in this compound provides additional steric hindrance and electronic effects, influencing its reactivity and applications.
Properties
IUPAC Name |
trichloro(2-phenylpropyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3Si/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROGNSXOSFZCJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](Cl)(Cl)Cl)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

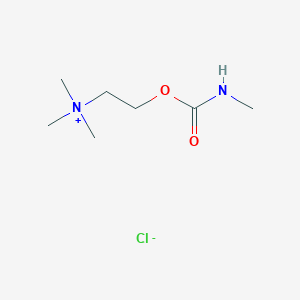
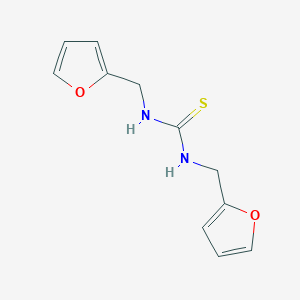
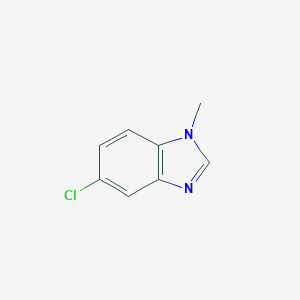
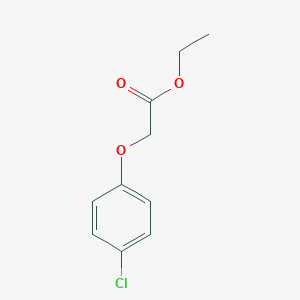
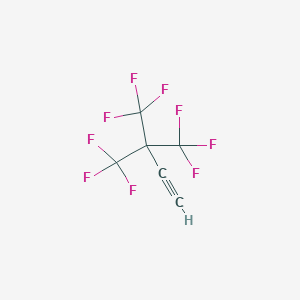
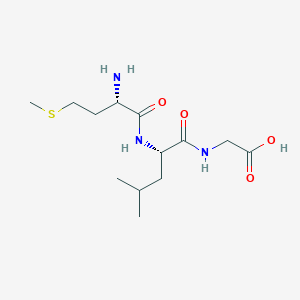
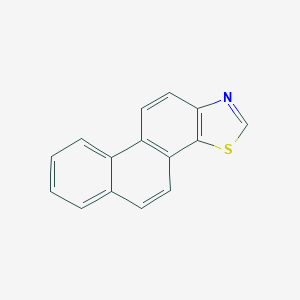

![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
